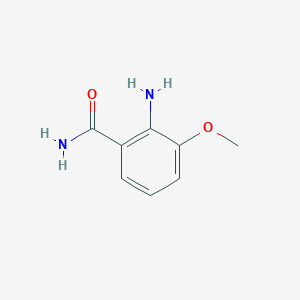

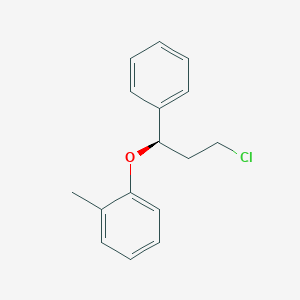

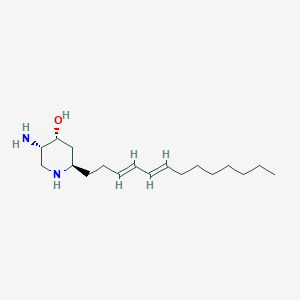

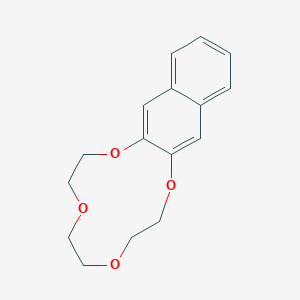

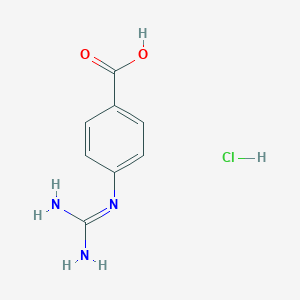

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Overview

Description

Scientific Research Applications

Building Blocks for Bioactive Natural Products

Phenol derivatives, such as “®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane”, have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups that impart specific properties .

Conducting Polymers

These phenol derivatives can also be used in the synthesis of conducting polymers . The properties of these polymers can be tailored by modifying the functional groups around the aromatic ring .

Plastics, Adhesives, and Coatings Industry

m-Aryloxy phenols, which are related to the compound , are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Antioxidants

m-Aryloxy phenols have applications as antioxidants . They can prevent or slow down the oxidation process, thereby protecting the body or materials from the damage caused by free radicals .

Ultraviolet Absorbers

These compounds can also act as ultraviolet absorbers . They can protect materials from the harmful effects of UV radiation .

Flame Retardants

m-Aryloxy phenols are used as flame retardants . They can reduce the flammability of materials and slow down the spread of fire .

Pharmaceutical Compositions

®- (+)-2-Methyl-2-propanesulfinamide, a related compound, is used in pharmaceutical compositions . It’s used in the preparation of beta-chloro sulfinamides in the synthesis of chiral aziridines .

Organocatalyst for Enantioselective Reduction of Imines

This compound is involved in the preparation of an organocatalyst for the enantioselective reduction of imines . It serves as a reagent for synthesizing chiral amines .

Mechanism of Action

Target of Action

It is structurally similar to phenoxy herbicides, which are known to mimic the plant growth hormone indoleacetic acid (iaa) . This suggests that the compound may interact with similar targets as these herbicides, primarily affecting plant growth processes.

Mode of Action

Phenoxy herbicides, including compounds similar to ®-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, act by mimicking the auxin growth hormone IAA . They induce rapid, uncontrolled growth in plants, often leading to the plant’s death . This mode of action is selective, primarily affecting broad-leaf plants while leaving monocotyledonous crops relatively unaffected .

Biochemical Pathways

These herbicides disrupt normal plant growth processes by overstimulating the auxin signaling pathway .

Pharmacokinetics

A related compound, ®-2-(4-chloro-2-methylphenoxy)propanoate, is described as a monocarboxylic acid anion obtained by deprotonation of the carboxy group

Result of Action

Phenoxy herbicides, which the compound is structurally similar to, cause rapid, uncontrolled growth in plants, often leading to the plant’s death .

properties

IUPAC Name |

1-[(1R)-3-chloro-1-phenylpropoxy]-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWIPMYVBCJJX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@H](CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium Benzo[d]isoxazol-3-ylmethanesulfonate](/img/structure/B19128.png)

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)